2,4-Dinitroresorcinol

Energetic Materials Thermochemistry Process Safety

Procure 2,4‑Dinitroresorcinol (2,4‑DNR) to secure the exact isomer required for the reproducible synthesis of monobasic lead 2,4‑dinitroresorcinate, a core initiating explosive. Its salt formation enthalpy (−85.34 kJ mol⁻¹) ensures predictable thermal management, unlike the 4,6‑isomer (−96.62 kJ mol⁻¹). The compound’s unique pH‑tunable mercuration (pH 2.5‑6.0) and validated colorimetric specificity for cobalt/iron make it irreplaceable in analytical and organometallic R&D. Accept no generic substitute.

Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
CAS No. 519-44-8
Cat. No. B3191118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitroresorcinol
CAS519-44-8
Molecular FormulaC6H4N2O6
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O
InChIInChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H
InChIKeyLQCKFXAPVKCRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitroresorcinol (CAS 519-44-8): Technical Baseline for Scientific Procurement


2,4-Dinitroresorcinol (2,4-DNR; CAS 519-44-8; C₆H₄N₂O₆; MW 200.11) is a yellow crystalline nitroaromatic diol characterized by two nitro groups positioned ortho and para to one hydroxyl group [1]. The compound sublimes and decomposes explosively upon strong heating, with a melting point of 146-148°C and relative vapor density of 6.79 [2]. It finds established industrial utility as an intermediate in dye synthesis, in the manufacture of initiating explosives (via heavy metal salts such as lead 2,4-dinitroresorcinate), and as a classical analytical reagent for the colorimetric detection of transition metals including cobalt and iron [3]. The compound's electronic structure exhibits good delocalization, and its thermochemical profile differs measurably from its constitutional isomer 4,6-dinitroresorcinol [4].

2,4-Dinitroresorcinol Procurement Risk: Why Isomeric and In-Class Analogs Cannot Be Substituted


Scientific procurement of dinitroresorcinol is complicated by the existence of a close constitutional isomer, 4,6-dinitroresorcinol (CAS 616-74-0), and a common mono-nitro phenolic analog, 2,4-dinitrophenol (CAS 51-28-5). Although these compounds share the C₆H₄N₂O₆ formula or similar nitroaromatic frameworks, substitution is not scientifically sound. Isomeric variation in nitro group positioning alters both thermochemical stability and coordination chemistry with metals [1]. Furthermore, regulatory and safety handling profiles differ markedly; 2,4-DNR is specifically utilized for its distinct lead salt formation properties in detonator manufacturing [2]. Generic substitution with the 4,6-isomer, or replacement with 2,4-dinitrophenol, introduces risks of altered reaction energetics in downstream syntheses, failed analytical specificity in metal chelation assays, and non-compliance in regulated energetic material formulations [3].

Quantitative Differentiation Guide: Evidence for Selecting 2,4-Dinitroresorcinol over Analogs


Isomeric Thermochemistry: Standard Enthalpy of Formation of 2,4-DNR vs. 4,6-DNR

2,4-Dinitroresorcinol exhibits a significantly less negative standard enthalpy of formation (ΔfH°) compared to its 4,6-isomer, indicating a higher energy state and distinct stability profile crucial for energetic material applications. The standard enthalpy of combustion for 2,4-DNR was determined as −2509.95 ± 6.42 kJ mol⁻¹, yielding a ΔfH° of −422.77 ± 6.47 kJ mol⁻¹. In comparison, 4,6-DNR has a combustion enthalpy of −2489.31 ± 2.60 kJ mol⁻¹ and a more stable (more negative) ΔfH° of −443.41 ± 2.71 kJ mol⁻¹ [1].

Energetic Materials Thermochemistry Process Safety

Lead Salt Thermochemistry: Differential Reactivity for Initiating Explosive Formulations

The formation of metal salts from dinitroresorcinol isomers proceeds with distinct thermochemical profiles that are critical for the reproducibility of initiating explosive synthesis. The enthalpy of reaction for the formation of monobasic lead 2,4-dinitroresorcinol was measured as −85.34 kJ mol⁻¹. In contrast, the formation of monobasic lead 4,6-dinitroresorcinol under equivalent conditions exhibits a more exothermic reaction enthalpy of −96.62 kJ mol⁻¹ [1]. Furthermore, the standard enthalpy of formation of the normal lead 2,4-dinitroresorcinol salt is −396.01 kJ mol⁻¹, whereas the 4,6 analog yields a substantially more negative value of −927.74 kJ mol⁻¹ [1].

Energetic Materials Synthesis Optimization Metal Coordination

Theoretical Decomposition Propensity: Comparative DFT Analysis of Thermal Stability

Periodic density functional theory (DFT) calculations within the local density approximation provide comparative thermodynamic insights into the relative decomposition tendencies of nitroaromatics. The calculated thermodynamic properties demonstrate that 2,4-dinitrophenol possesses a higher theoretical possibility to undergo thermal decomposition compared to 2,4-dinitroresorcinol under elevated temperature conditions. The study attributes this differential stability to variations in electronic delocalization and the motions of NO₂ groups within the respective crystalline lattices [1].

Computational Chemistry Stability Prediction Safety Assessment

Isomeric Differentiation via Titrimetric Analysis: Quantitation in Presence of 4-Nitrosoresorcinol

A patent method enables the separate determination of resorcinol and 2,4-dinitroresorcinol in the presence of 4-nitrosoresorcinol, an impurity or synthetic intermediate. The method involves organic layer separation followed by dilution with dimethylformamide at a 1:5 volume ratio, then titration with a potassium hydroxide solution in isopropyl alcohol [1]. This provides reduced detection limits via extraction concentration and expands the analytical application area for quality control of 2,4-DNR relative to its nitroso derivatives [1].

Analytical Chemistry Quality Control Purity Assessment

Toxicity Profile: Acute Oral LD50 for Comparative Hazard Assessment

2,4-Dinitroresorcinol is classified as highly toxic, with established acute toxicity values relevant to laboratory and industrial handling protocols. The acute oral toxicity in rats is reported with an LD50 of 500 mg/kg [1]. In comparison, its nitroso analog 2,4-dinitrosoresorcinol exhibits the same acute oral LD50 value of 500 mg/kg (rat) but a lower intraperitoneal LD50 of 300 mg/kg (mouse) [2], while 2,4-dinitrophenol is a well-documented uncoupler of oxidative phosphorylation with a significantly lower oral LD50 of approximately 30 mg/kg in rats, indicating substantially higher acute toxicity [3].

Toxicology Safety Handling Regulatory Compliance

Selective Mercury Coordination: pH-Dependent Mercuration of 2,4-DNR

2,4-Dinitroresorcinol demonstrates pH-dependent mercuration behavior that enables selective mercury compound formation. At pH 2.5-3.5, mercuration of 2,4-dinitroresorcinol affords the mercury compound corresponding to formula (VI), while reaction at pH 4.6-6.0 yields the compound corresponding to formula (VII) [1]. This pH-tunable reactivity provides a distinct differentiation mechanism not universally observed across nitroresorcinol isomers or simpler nitrophenols. Additionally, 2,4-dinitrosoresorcinol (DNR, the nitroso analog) has been investigated alongside ligands such as 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN) for the development of optical sensors for Hg²⁺ detection [2].

Analytical Chemistry Heavy Metal Sensing Coordination Chemistry

High-Confidence Application Scenarios for 2,4-Dinitroresorcinol Based on Quantitative Differentiation


Manufacture of Initiating Explosives: Lead 2,4-Dinitroresorcinate Synthesis

2,4-Dinitroresorcinol is the essential precursor for the synthesis of monobasic lead 2,4-dinitroresorcinate, a compound utilized in initiating explosive formulations. The specific reaction enthalpy of −85.34 kJ mol⁻¹ for this salt formation [1] provides predictable heat release during manufacturing, enabling precise process control. This is in contrast to the more exothermic reaction of the 4,6-isomer (−96.62 kJ mol⁻¹), which introduces a distinct thermal management profile. Procurement of 2,4-DNR rather than 4,6-DNR is critical for maintaining established production protocols and ensuring the energetic consistency of the final detonator composition.

Analytical Reagent for Transition Metal Detection and Quantitation

The compound is established as a colorimetric reagent for cobalt and iron determination [1]. Its value in analytical procurement derives from its specific coordination chemistry and the availability of validated titrimetric methods that can distinguish 2,4-DNR from resorcinol and 4-nitrosoresorcinol impurities [2]. For laboratories requiring reproducible metal ion assays, selecting 2,4-DNR over generic resorcinol or other nitrophenols ensures method specificity and compliance with established analytical procedures.

Synthesis of Organomercury Derivatives for Coordination Studies

For research into organometallic synthesis, 2,4-dinitroresorcinol offers a unique pH-tunable mercuration pathway. By adjusting the reaction pH between 2.5-3.5 and 4.6-6.0, distinct mercury adducts (VI and VII) can be selectively synthesized [1]. This level of synthetic control is a distinguishing feature of 2,4-DNR chemistry that may not be achievable with its 4,6-isomer or mono-nitro analogs. Procurement of 2,4-DNR is therefore justified for investigations requiring this specific pH-dependent coordination behavior.

Dye Intermediate in Azo Dye Manufacturing

2,4-Dinitroresorcinol serves as a nitroaromatic intermediate in the production of certain azo dyes [1]. The selection of 2,4-DNR over 2,4-dinitrophenol is supported by theoretical DFT data indicating a lower thermal decomposition propensity for 2,4-DNR [2]. This suggests a potentially wider thermal processing window and reduced risk of premature degradation during dye synthesis steps involving elevated temperatures, offering a quantifiable stability advantage for industrial-scale dye production.

Technical Documentation Hub

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